

Isoimide nomenclature and IUPAC naming conventions

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Compound of Interest

Compound Name: Isoimide

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An in-depth technical guide on the core principles of **isoimide** nomenclature and IUPAC naming conventions, designed for researchers, scientists, and drug development professionals.

Introduction to Isoimides

Isoimides are isomers of imides, characterized by the functional group $R-C(=NR')-O-C(=O)-R''$. They are often encountered as reactive intermediates in chemical syntheses, particularly in the formation of polyimides, and are known to undergo rearrangement to the more thermodynamically stable imide structure. A thorough understanding of their nomenclature is crucial for clear communication and documentation in research and development.

IUPAC Nomenclature of Isoimides

While the International Union of Pure and Applied Chemistry (IUPAC) provides comprehensive guidelines for naming a vast array of organic compounds, explicit rules dedicated solely to **isoimides** are not as prominently detailed as those for their imide counterparts. However, by applying the fundamental principles of substitutive and heterocyclic nomenclature, a systematic naming convention for **isoimides** can be established. The Chemical Abstracts Service (CAS) also provides a systematic approach, often by treating **isoimides** as heterocyclic systems.

Naming of Cyclic Isoimides

Cyclic **isoimides** are most systematically named as derivatives of a parent heterocyclic ring. The core of a cyclic **isoimide** formed from a dicarboxylic acid is a five-membered ring

containing an endocyclic oxygen atom and an exocyclic imino group.

General Rules:

- **Identify the Parent Heterocycle:** The parent heterocycle is typically a derivative of a furanone. For instance, the **isoimide** derived from phthalic acid is based on an isobenzofuranone skeleton.
- **Identify the Imino Substituent:** The =NR' group is treated as a substituent on the parent heterocycle.
- **Numbering the Ring:** The ring is numbered to give the heteroatoms and substituents the lowest possible locants, following standard IUPAC rules for heterocyclic systems.
- **Naming Substituents:** Any substituent on the nitrogen atom of the imino group is indicated with the locant N.
- **Assembling the Name:** The components are assembled alphabetically.

Examples:

Dicarboxylic Acid	Isoimide Structure	Systematic IUPAC Name
Phthalic Acid	3-(Phenylimino)isobenzofuran-1(3H)-one	
Succinic Acid	5-(Phenylimino)dihydrofuran-2(3H)-one	

Naming of Acyclic Isoimides

Acyclic **isoimides** are less common and can be named using functional class nomenclature as anhydrides of a carboxylic acid and an imidic acid.

General Rule:

The name is constructed by listing the names of the two parent acids alphabetically, followed by "anhydride".

Example:

Structure	Parent Carboxylic Acid	Parent Imidic Acid	Systematic IUPAC Name
$\text{CH}_3\text{-C(=O)O-C(=N-Ph)-CH}_3$	Acetic acid	N-Phenylacetimidic acid	Acetic (N-phenylacetimidic) anhydride

Quantitative Data: Physical and Spectroscopic Properties

The characterization of **isoimides** relies on various analytical techniques. The following table summarizes key spectroscopic data that distinguish **isoimides** from their imide isomers.

Property	Isoimide	Imide	Reference
IR Stretching Frequency (C=O)	~1800 cm^{-1} (lactone)	~1780 cm^{-1} (symm.) and ~1720 cm^{-1} (asymm.)	[1]
IR Stretching Frequency (C=N)	~1700 cm^{-1}	-	[1]
^{13}C NMR (C=O)	~165 ppm	~170 ppm	[1]
^{13}C NMR (C=N)	~155 ppm	-	[1]

Experimental Protocols

General Synthesis of N-Arylisomaleimides

This protocol describes a mild and efficient method for the synthesis of **isoimides** using 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) as a dehydrating agent.[1]

Materials:

- Appropriate maleamic acid derivative

- 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC)
- Dichloromethane (DCM)
- 10% aqueous sodium bicarbonate solution

Procedure:

- Suspend the maleamic acid (1.0 eq) in dichloromethane.
- Add EDC (2.2 eq) to the suspension.
- Stir the resulting mixture at room temperature for 10-15 minutes until a clear solution is formed.
- Pour the reaction mixture into a 10% aqueous sodium bicarbonate solution and stir for an additional 10 minutes.
- Extract the aqueous layer with dichloromethane.
- Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
- Concentrate the solution under reduced pressure to yield the crude product.
- Purify the product by column chromatography if necessary.

Chemical Imidization of Poly(amic acid) to Polyimide via Polyisoimide Intermediate

This protocol outlines the synthesis of polyimides where **isoimide** is a key intermediate.^[2]

Materials:

- Poly(amic acid) solution in a polar aprotic solvent (e.g., N,N-dimethylacetamide)
- Acetic anhydride
- Pyridine

- Methanol

Procedure:

- Prepare a dehydrating agent mixture of acetic anhydride and pyridine (typically in a 2:1 molar ratio with respect to the poly(amic acid) repeating unit).
- Cool the poly(amic acid) solution in an ice bath.
- Slowly add the dehydrating agent mixture to the cooled poly(amic acid) solution.
- Stir the mixture at room temperature for 12-24 hours. The formation of the poly**isoimide** intermediate can be monitored by IR spectroscopy.
- The subsequent rearrangement to the polyimide may cause it to precipitate out of the solution.
- Collect the precipitated polyimide by filtration.
- Wash the polymer thoroughly with methanol to remove residual reagents.
- Dry the final polyimide product in a vacuum oven at 100-150°C.

Mandatory Visualizations

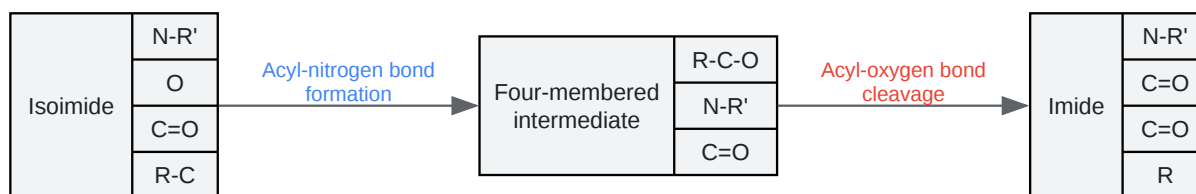
Logical Workflow for IUPAC Naming of Imides and Isoimides



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Caption: Logical workflow for the systematic IUPAC naming of imides and **isoimides**.

Reaction Mechanism: Isoimide to Imide Rearrangement



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Caption: The Mumm rearrangement mechanism from an **isoimide** to a more stable imide.

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References

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- 2. benchchem.com [benchchem.com]
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